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molecular formula C11H11NO2 B8703806 3,6-Diketo-2-phenylpiperidine

3,6-Diketo-2-phenylpiperidine

Cat. No. B8703806
M. Wt: 189.21 g/mol
InChI Key: XGFLANSKAALFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05633266

Procedure details

To a 5L flask containing ammonium acetate (450g) which had been thoroughly purged with nitrogen was added a freshly prepared solution of titanium trichloride (300 g, 1.95 mol) in deoxygenated water (2.1L) with ice-bath cooling. To the resulting green solution was added a solution of trans-3-nitro-6-oxo-2-phenylpiperidine (Example 1a, 90 g, 0.409 mol) and sodium methoxide (27 g, 0.5 mol) in methanol (750 ml). The solution was stirred for 1 hr at 0° C. and for a further 1 hr at room temperature. Concentrated hydrochloric acid (240 ml) was added dropwise, and the resulting mixture extracted with ethyl acetate (1000 ml, 3×500 ml). The combined organic extracts were washed with saturated brine (1000 ml), dried (MgSO4), and evaporated under reduced pressure. The residue was suspended in ether and filtered and the pale yellow crystalline solid was washed with ether (3×100 ml) and dried in vacuo to afford 2,5-dioxo-6-phenylpiperidine (58 g, 75%): m.p. 160°-164° C.
[Compound]
Name
5L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two
Quantity
240 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.1 L
Type
solvent
Reaction Step Four
Quantity
300 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O-])(=[O:3])C.[NH4+].[N+]([C@@H:9]1[CH2:14][CH2:13][C:12](=[O:15])[NH:11][C@H:10]1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)([O-])=O.C[O-].[Na+].Cl>O.CO.[Cl-].[Cl-].[Cl-].[Ti+3]>[O:15]=[C:12]1[CH2:13][CH2:14][C:9](=[O:3])[CH:10]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[NH:11]1 |f:0.1,3.4,8.9.10.11|

Inputs

Step One
Name
5L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Two
Name
Quantity
90 g
Type
reactant
Smiles
[N+](=O)([O-])[C@H]1[C@@H](NC(CC1)=O)C1=CC=CC=C1
Name
sodium methoxide
Quantity
27 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
750 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
240 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
2.1 L
Type
solvent
Smiles
O
Name
Quantity
300 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Cl-].[Ti+3]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 1 hr at 0° C. and for a further 1 hr at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been thoroughly purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture extracted with ethyl acetate (1000 ml, 3×500 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated brine (1000 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the pale yellow crystalline solid was washed with ether (3×100 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1NC(C(CC1)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 58 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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